molecular formula C15H11NO2 B1602494 6-Aminoflavone CAS No. 4613-53-0

6-Aminoflavone

Cat. No. B1602494
CAS RN: 4613-53-0
M. Wt: 237.25 g/mol
InChI Key: YWHKBWPNCFDUPQ-UHFFFAOYSA-N
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Description

6-Aminoflavone is a phytoconstituent that has been studied for its potential therapeutic effects . It has been found to ameliorate oxidative stress-mediated synapse and memory dysfunction via the p-Akt/NF-kB pathway in albino mice .


Synthesis Analysis

The synthesis of 6-Aminoflavone has been achieved through various methods. One such method involves the N-Benzylation of 6-aminoflavone by reductive amination . Another method involves the synthesis of imidazolidinone analogues of 6-aminoflavone .


Molecular Structure Analysis

The molecular structure of 6-Aminoflavone is represented by the empirical formula C15H11NO2 and has a molecular weight of 237.25 . The molecule consists of a flavone backbone with an amino group attached to the 6th carbon .


Chemical Reactions Analysis

6-Aminoflavone has been found to participate in various chemical reactions. For instance, it has been used to synthesize copper(II) and ruthenium(II) complexes, which have been studied for their cytotoxic effects .


Physical And Chemical Properties Analysis

6-Aminoflavone is a solid substance with a melting point of 196-200 °C (lit.) . Its empirical formula is C15H11NO2 and it has a molecular weight of 237.25 .

Scientific Research Applications

Microbiological and Chemical Applications

6-Aminoflavone has been utilized in microbiological and chemical research, particularly in the transformation of flavonoid compounds. The biotransformation of 6-aminoflavone by bacterial cultures, such as Rhodococcus sp. and Gordonia sp., leads to the production of 6-acetamidoflavone. This process has potential applications in the chemical industry as an alternative to reactions involving acetic anhydride. Additionally, the antioxidant activity of 6-aminoflavone and its derivatives, like 6-acetamidoflavone, has been examined, highlighting its potential in antioxidant applications (Stompor, 2016).

Spectroscopic Analysis and Structure Determination

The study of 6-aminoflavone's infrared and Raman spectra is significant in the field of spectroscopy. This research provides insights into the geometric structure and vibrational wavenumbers of 6-aminoflavone in its ground state, aiding in the understanding of its molecular structure and properties (Erdoğdu et al., 2010).

Anticancer Research

6-Aminoflavone has shown potential as an anticancer agent, particularly in breast cancer research. The study of novel biotinylated C-6 substituted flavones, which are derived from 6-aminoflavone, has revealed their antiproliferative activity against various cancer cell lines. These compounds exhibit better cell selectivity between cancer and normal cells compared to their parental substrates, indicating their potential in targeted cancer therapy (Stompor et al., 2019). Additionally, the DNA-protein cross-links and histone H2AX phosphorylation induced by aminoflavone in human breast cancer cells suggest its role in DNA damage and potential as a treatment option (Meng et al., 2005).

Gastroprotective Properties

Research has also indicated that 6-aminoflavone possesses gastroprotective properties. In a study using a rat model, different doses of 6-aminoflavone showed protective effects against aspirin-induced gastric ulcers. Higher doses significantly reduced ulcer scores, suggesting its therapeutic potential in the treatment of gastrointestinal diseases, particularly ulcerative conditions (Mehreen et al., 2022).

Metabolism and Toxicity Studies

The association of human cytochrome P450 1A1 (CYP1A1) and Sulfotransferase 1A1 (SULT1A1) polymorphisms with the metabolism and cytotoxicity of aminoflavone underscores the compound's pharmacogenetic implications. The study suggests that variations in these enzymes can affect the metabolism and therapeutic response to aminoflavone, providing insights into personalized medicine approaches for cancer treatment (Zheng et al., 2010).

Safety And Hazards

6-Aminoflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

6-Aminoflavone has shown promise in the treatment of neurodegenerative diseases and has been found to be a potent therapeutic agent . Future research may focus on its potential applications in the treatment of these diseases and its ability to reverse antibiotic resistance .

properties

IUPAC Name

6-amino-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHKBWPNCFDUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584330
Record name 6-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoflavone

CAS RN

4613-53-0
Record name 6-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoflavone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
S Moorkoth - Chemical and Pharmaceutical Bulletin, 2015 - jstage.jst.go.jp
… Aminoflavones such as 6-aminoflavone, 6-amino-3-… The 6-aminoflavone (5) was synthesized as shown in Chart 1… was then hydrolyzed to obtain the 6-aminoflavone (5). Syntheses of 6-…
Number of citations: 11 www.jstage.jst.go.jp
Y Erdogdu, O Unsalan, M Amalanathan… - Journal of Molecular …, 2010 - Elsevier
… Furthermore, the present work interpreted the calculated spectra of 6-aminoflavone (6AF) in terms of total energy distributions (TED’s) and made the assignment of the experimental …
Number of citations: 59 www.sciencedirect.com
A Flores-Flores, S Estrada-Soto, C Millán-Pacheco… - Biomedicines, 2023 - mdpi.com
… the mechanism of action of 6-aminoflavone (6-NH 2 F) in ex … In conclusion, 6-aminoflavone exerted significant relaxation … the mechanism of action of 6-aminoflavone, which was the …
Number of citations: 6 www.mdpi.com
S Moorkoth, KK Srinivasan, N Gopalan Kutty… - Medicinal Chemistry …, 2013 - Springer
… Based on the results outlined above, we became interested in the preparation of imidazolidinone analogues of 6-aminoflavone and the assumption that the combination of these two …
Number of citations: 13 link.springer.com
M Stompor - Journal of Biotechnology, 2016 - Elsevier
… In order to select microorganisms capable of transforming 6-aminoflavone (1), we performed screening tests with 11 strains of bacteria, 2 strains of filamentous fungi and 2 strains of …
Number of citations: 6 www.sciencedirect.com
S Ahmad, SA Shah, U Nishan, N Khan, MH Almutairi… - ACS …, 2023 - ACS Publications
… In the current study, we examined the antioxidant activity and anti-amyloidogenic potential of 6-aminoflavone in an adult mice model of d-galactose-induced aging. Male albino eight-…
Number of citations: 1 pubs.acs.org
S Ahmad, SA Shah, N Khan, U Nishan, N Jamila… - Open …, 2023 - degruyter.com
… The current work examined the therapeutic potential of 6-aminoflavone (6AF) against mouse model-based oxidative stress-driven synaptic and memory impairment caused by …
Number of citations: 2 www.degruyter.com
NM Thorat, AP Sarkate, DK Lokwani, SV Tiwari… - Molecular …, 2021 - Springer
Abstract Series of novel N-benzyl derivatives of 6-aminoflavone (9a–n) were synthesized and evaluated for anticancer and topoisomerase II enzyme inhibition activity. All the …
Number of citations: 9 link.springer.com
S Moorkoth, KK Srinivasan, GN Kutty… - Medicinal Chemistry …, 2012 - eprints.manipal.edu
The flavone moiety is a potential pharmacophore known for its diverse range of pharmacological activities. Aminoflavones have recently been the subject of considerable attention as …
Number of citations: 1 eprints.manipal.edu
A Raval, N Shah - The Journal of Organic Chemistry, 1958 - ACS Publications
… The Claisen condensation was therefore studied and the syntheses of 6-acetamino- and 6-amino-2-methylchromone and of 6-acetaminoand 6-aminoflavone are described in this paper…
Number of citations: 7 pubs.acs.org

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